molecular formula C21H17N5O4 B2617810 methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate CAS No. 1020968-52-8

methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate

Cat. No. B2617810
CAS RN: 1020968-52-8
M. Wt: 403.398
InChI Key: HQGFOKQBQNFJLK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is unique and contributes to its intriguing properties. It contains a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl group, which is a type of heterocyclic compound. These types of structures are often found in biologically active compounds.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been studied for their inhibitory activity against CDK2 . This suggests that the compound could potentially participate in biological reactions related to CDK2 inhibition.

Scientific Research Applications

Antimicrobial Applications

Compounds synthesized using related structures have shown specific in vitro antimicrobial activity against various pathogens. For instance, derivatives synthesized from similar core structures exhibited inhibitory effects against gram-negative and gram-positive bacteria, yeasts, and dermatophytes, highlighting their potential as antimicrobial agents (Novinson, Okabe, Robins, & Matthews, 1976). Further investigations into enaminones as building blocks for synthesizing substituted pyrazoles have also underscored their antitumor and antimicrobial activities, suggesting a broad spectrum of potential research applications (Riyadh, 2011).

Antitumor Applications

The synthesis of novel heterocyclic compounds, including those related to the given chemical structure, has been explored for their antitumor activities. Compounds have been evaluated against various cancer cell lines, showing potential as antitumor agents. For example, some synthesized compounds demonstrated inhibition effects comparable to 5-fluorouracil against human breast and liver carcinoma cell lines, indicating their promise in cancer research (Riyadh, 2011).

Synthesis of Heterocycles for Various Applications

Research into the reactions of similar structures has led to the development of various heterocycles, such as pyrazolo[1,5-a]1,3,5]triazines and imidazo[3,4-c]-as-triazines, with potential applications in scientific research beyond their antimicrobial and antitumor properties. These studies contribute to the chemical toolbox available for the synthesis of complex molecules, expanding the scope of potential research and development in pharmacology and material science (Zamigailo, Petrova, Shirobokova, & Lipson, 2013).

Future Directions

Given the potential biological activity of this compound, future research could focus on further elucidating its mechanism of action and potential applications in drug discovery . Additionally, more research could be done to determine its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

methyl 2-[[2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c1-30-21(29)15-9-5-6-10-16(15)23-19(27)12-25-20(28)18-11-17(24-26(18)13-22-25)14-7-3-2-4-8-14/h2-11,13H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGFOKQBQNFJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate

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